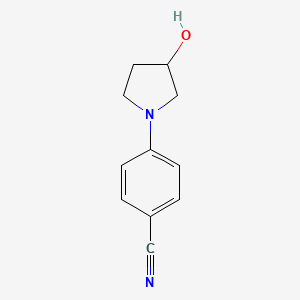

4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a chemical compound with the CAS Number: 536742-59-3 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is represented by the InChI code: 1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” are not available in the search results, it’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis

“4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .Applications De Recherche Scientifique

Chemical Research

“4-(3-Hydroxypyrrolidin-1-yl)benzonitrile” is a chemical compound that can be used in various chemical research . Its unique structure and properties make it a valuable substance for experimental purposes .

Drug Discovery

The compound belongs to the class of pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles used widely in drug discovery .

Biological Activity Modulation

The pyrrolidine ring and its derivatives, including “4-(3-Hydroxypyrrolidin-1-yl)benzonitrile”, can influence biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Inhibitors of Lysine Specific Demethylase 1

There is evidence that “4-(3-Hydroxypyrrolidin-1-yl)benzonitrile” derivatives can act as inhibitors of lysine specific demethylase 1 . This enzyme plays a key role in gene expression, and its inhibitors are of interest in the development of new therapeutic agents .

Pharmacophore Exploration

The compound’s sp3-hybridization allows efficient exploration of the pharmacophore space . This makes it a useful tool in the design of new drugs .

Stereochemistry Studies

The compound’s structure contributes to the stereochemistry of the molecule . This makes it a valuable tool in stereochemistry studies, which are crucial in drug design .

Safety and Hazards

Orientations Futures

The future directions for “4-(3-Hydroxy-1-pyrrolidinyl)benzonitrile” and other pyrrolidine derivatives could involve further exploration of their pharmacological properties. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its potential to efficiently explore the pharmacophore space .

Propriétés

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFAROACVPFOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)

![3-(2-Thienyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),8-dien-5-one](/img/structure/B2844136.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)